molecular formula C14H20N2O2 B13701464 (R)-1-Cbz-2,4-dimethylpiperazine

(R)-1-Cbz-2,4-dimethylpiperazine

Cat. No.: B13701464
M. Wt: 248.32 g/mol
InChI Key: DUWACZABYIANHO-UHFFFAOYSA-N
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Description

Benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate is an organic compound that features a benzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with (2R)-2,4-dimethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: In an industrial setting, the production of benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Types of Reactions:

    Oxidation: Benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Various amine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for various polymers.

Mechanism of Action

The mechanism of action of benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Benzylpiperazine: Similar in structure but lacks the dimethyl groups.

    N-Benzyl-2-methylpiperazine: Contains a single methyl group on the piperazine ring.

    Benzyl (2S)-2,4-dimethylpiperazine-1-carboxylate: The enantiomer of the compound .

Uniqueness: Benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of two methyl groups on the piperazine ring also distinguishes it from other similar compounds, potentially leading to different chemical and pharmacological properties.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl 2,4-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-12-10-15(2)8-9-16(12)14(17)18-11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

DUWACZABYIANHO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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